(E)-2-methyl-3-phenylacryloyl chloride
Description
(E)-2-methyl-3-phenylacryloyl chloride is an α,β-unsaturated acyl chloride characterized by a conjugated system comprising a methyl group at the α-position and a phenyl ring at the β-position (relative to the carbonyl group). This structure imparts unique reactivity due to the electron-withdrawing nature of the carbonyl and the steric/electronic effects of the substituents. The compound is commonly used in organic synthesis as an electrophilic reagent, particularly in the formation of amides, esters, or conjugates via nucleophilic acyl substitution.
describes its application in synthesizing a primaquine-cinnamic acid conjugate (compound 7b), where it reacts with a semicarbazide derivative. Key spectral data include:
- IR: Strong carbonyl (C=O) stretch at 1652 cm⁻¹ and conjugated C=C absorption at 1617 cm⁻¹ .
- NMR: The α-methyl group appears as a singlet at δ 2.02 ppm in $^1$H-NMR, while the β-phenyl group contributes multiplet signals between δ 7.43–7.30 ppm. The $^{13}$C-NMR confirms the acryloyl carbonyl at δ 168.89 ppm .
- MS: Molecular ion peak at m/z = 462.3 [M + H]$^+$ .
These properties highlight its utility in forming stable conjugates, likely due to the conjugation-stabilized electrophilic carbonyl and steric shielding from the methyl and phenyl groups.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-methyl-3-phenylprop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
XHIRBFXXIZZLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative studies, the structural and synthetic data in allow for an inferred analysis of (E)-2-methyl-3-phenylacryloyl chloride relative to other acyl chlorides:
Table 1: Structural and Reactivity Comparison
Key Observations:
Steric Effects :
- The methyl and phenyl groups in this compound create significant steric hindrance compared to acryloyl or cinnamoyl chlorides. This reduces its reactivity toward bulky nucleophiles but enhances selectivity in reactions requiring steric control .
Electronic Effects :
- The phenyl group stabilizes the α,β-unsaturated system via conjugation, reducing electrophilicity relative to acryloyl chloride but maintaining sufficient reactivity for nucleophilic attack. This balance is critical in synthesizing stable conjugates (e.g., 7b ) without premature hydrolysis .
Applications: Unlike acryloyl chloride (used in polymers) or cinnamoyl chloride (used in UV-curable resins), this compound is specialized for medicinal chemistry applications. Its structure facilitates interactions with biological targets while resisting non-specific reactions due to steric shielding .
Limitations of Comparison:
Further studies are needed to quantify its reactivity relative to analogs like 2-chloroacryloyl chloride or substituted cinnamoyl derivatives.
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